molecular formula C13H24N2O2 B1489616 Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2168124-35-2

Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1489616
CAS No.: 2168124-35-2
M. Wt: 240.34 g/mol
InChI Key: VKMDKKHRQMROON-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a chemical compound that belongs to the class of spirocyclic amines It features a spirocyclic structure with an aminomethyl group and a tert-butyl carboxylate moiety

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate spirocyclic precursor

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions may involve the replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: A structurally related compound with a different ring size.

  • Tert-butyl 8-(aminomethyl)-6-azaspiro[4.5]decane-6-carboxylate: Another spirocyclic compound with a larger ring system.

Uniqueness: The uniqueness of Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(7-14)13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMDKKHRQMROON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 3
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 4
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 5
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

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